Lorglumide, specifically the (R)-enantiomer, is a synthetic compound known for its role as a selective antagonist of the cholecystokinin A receptor. Cholecystokinin is a peptide hormone involved in various physiological processes, including the stimulation of pancreatic enzyme secretion and modulation of digestive functions. Lorglumide is primarily utilized in scientific research to explore its effects on pancreatic growth and related pathologies.
Lorglumide was first identified as a potent non-peptidic antagonist of the cholecystokinin A receptor. It has been extensively studied for its ability to inhibit the actions of cholecystokinin, making it a valuable tool in pharmacological research. The compound is available commercially, with a notable example being its sodium salt form, which has a molecular weight of 481.4 Da and a molecular formula of C22H31Cl2N2NaO4 .
Lorglumide falls under the category of pharmacological agents known as receptor antagonists. More specifically, it acts on the cholecystokinin A receptor, which is implicated in various gastrointestinal functions and pancreatic activities. The compound has been classified as a selective inhibitor, demonstrating significant potency against the cholecystokinin A receptor compared to the cholecystokinin B receptor .
The synthesis of lorglumide involves several chemical reactions that yield the final product in its desired form. The initial steps typically include the formation of key intermediates through standard organic synthesis techniques such as coupling reactions and functional group modifications.
The synthesis can be outlined in stages:
Lorglumide's molecular structure features a complex arrangement that includes:
The chemical structure can be represented as follows:
The PubChem identifier for lorglumide is 23681233, which provides access to detailed structural data and related information .
Lorglumide primarily functions through competitive antagonism at the cholecystokinin A receptor. Its interactions can be summarized as follows:
In experimental settings, lorglumide has demonstrated an IC50 value of approximately 50 nM against the cholecystokinin A receptor and around 3 μM against the cholecystokinin B receptor, highlighting its selectivity .
Lorglumide acts by binding to the cholecystokinin A receptor and preventing its activation by endogenous ligands such as cholecystokinin. This blockade leads to decreased signaling pathways that promote pancreatic growth and enzyme secretion.
Research indicates that administration of lorglumide results in significant reductions in pancreatic weight and cellular proliferation markers in animal models, confirming its role as an effective antagonist .
Lorglumide has several scientific applications, particularly in research related to gastrointestinal physiology and pancreatic disorders. Its primary uses include:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3